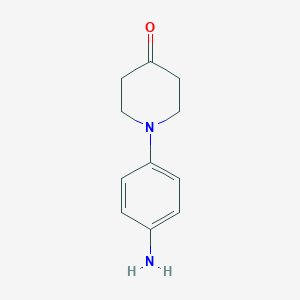

1-(4-Aminophenyl)piperidin-4-one

Beschreibung

1-(4-Aminophenyl)piperidin-4-one is a piperidine-derived compound featuring a 4-aminophenyl substituent at the 1-position of the piperidin-4-one scaffold. The amino group at the para position of the phenyl ring confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Eigenschaften

CAS-Nummer |

170011-70-8 |

|---|---|

Molekularformel |

C11H14N2O |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

1-(4-aminophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8,12H2 |

InChI-Schlüssel |

MBVAZGKHRAOOJA-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)N |

Kanonische SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Aromatic Ring Substitutions

- tb), likely due to insufficient electronic modulation or steric hindrance .

- 1-(2-Fluoro-4-aminophenyl)piperidin-4-one: Introducing a fluorine atom at the 2-position of the phenyl ring significantly enhanced antitubercular potency, achieving 95–100% growth inhibition of M. tb. Fluorine’s electron-withdrawing effect and improved pharmacokinetic properties (e.g., membrane permeability) are critical factors .

- Safety data indicate moderate toxicity (GHS Category 5), requiring careful handling .

Heterocyclic and Complex Substituents

- 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one: The thiazole ring introduces heterocyclic diversity, which is often associated with antimicrobial and antiviral activities.

- (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one : This compound, with dual fluorobenzylidene groups and a sulfonyl moiety, demonstrated anti-inflammatory activity via COX-2 inhibition, highlighting the role of electronegative substituents in modulating inflammation .

Key Research Findings and Gaps

- Antitubercular Activity: Fluorination at specific positions (e.g., 2-fluoro-4-aminophenyl) is a key determinant of efficacy, while unsubstituted 4-aminophenyl derivatives remain inactive .

- Anti-inflammatory Potential: Electron-withdrawing groups (e.g., sulfonyl, fluorobenzylidene) enhance COX-2 inhibition, suggesting a pathway for anti-inflammatory drug development .

- Data Gaps: Limited information exists on the toxicological profile and in vivo pharmacokinetics of 1-(4-aminophenyl)piperidin-4-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.